molecular formula C11H19NO4S B1455865 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid CAS No. 1158636-82-8

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid

Cat. No. B1455865
M. Wt: 261.34 g/mol
InChI Key: NEJUYNHSPQBSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid” is represented by the InChI code: 1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) . This indicates that the compound has a molecular weight of 192.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid” include a molecular weight of 192.24 . The compound’s InChI code is 1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) , which provides information about its molecular structure.

Scientific Research Applications

Biocatalyst Inhibition and Microbial Engineering

Carboxylic acids, due to their inhibitory effects on microbial growth, have been studied for their impact on biofuel and biochemical production processes using engineered microbes. Understanding the metabolic pathways through which these acids exert their inhibitory effects is crucial for developing robust microbial strains with improved industrial performance (Jarboe et al., 2013).

Novel CNS Acting Drugs Synthesis

Research into functional chemical groups that serve as precursors for CNS acting drugs has highlighted the potential of carboxylic acid derivatives in synthesizing compounds with CNS activity. These include derivatives acting as lead molecules in the synthesis of novel drugs targeting the central nervous system (Saganuwan, 2017).

Antioxidant, Antimicrobial, and Cytotoxic Activities

Studies on natural carboxylic acids from plants have shown significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activity of these compounds, such as benzoic acid and cinnamic acid derivatives, offers insights into the design of molecules with enhanced bioactivities (Godlewska-Żyłkiewicz et al., 2020).

Drug Synthesis and Medicinal Applications

Levulinic acid, a biomass-derived carboxylic acid, illustrates the utility of carboxylic acid derivatives in drug synthesis. Its unique functional groups enable the production of diverse, value-added chemicals used in cancer treatment and other medical fields, showcasing the flexibility and potential of carboxylic acids in drug development (Zhang et al., 2021).

Environmental Remediation

The reduction of Cr(VI) to Cr(III) mediated by carboxylic acids has been explored for environmental remediation. Carboxylic acids, as clean reagents, play a significant role in detoxifying environments contaminated with hexavalent chromium, demonstrating their potential in water and soil decontamination strategies (Jiang et al., 2019).

properties

IUPAC Name

1-(1,1-dioxothian-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c13-11(14)9-2-1-5-12(8-9)10-3-6-17(15,16)7-4-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJUYNHSPQBSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCS(=O)(=O)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
Reactant of Route 6
1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid

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